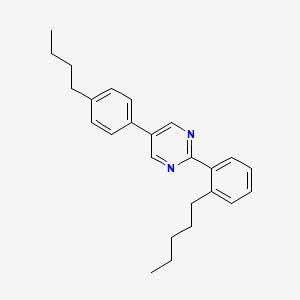
5-(4-Butylphenyl)-2-(pentylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Butylphenyl)-2-(pentylphenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butylphenyl)-2-(pentylphenyl)pyrimidine typically involves the condensation of appropriate substituted benzaldehydes with guanidine or its derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butylphenyl)-2-(pentylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms on the phenyl rings are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenated derivatives, amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced pyrimidine derivatives
Substitution: Amino or thiol-substituted pyrimidine derivatives
Scientific Research Applications
5-(4-Butylphenyl)-2-(pentylphenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(4-Butylphenyl)-2-(pentylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)-2-(pentylphenyl)pyrimidine
- 5-(4-Ethylphenyl)-2-(pentylphenyl)pyrimidine
- 5-(4-Propylphenyl)-2-(pentylphenyl)pyrimidine
Uniqueness
5-(4-Butylphenyl)-2-(pentylphenyl)pyrimidine is unique due to the presence of butyl and pentyl phenyl groups, which confer distinct chemical properties and potential applications compared to its analogs. The specific substitution pattern on the pyrimidine ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H30N2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
5-(4-butylphenyl)-2-(2-pentylphenyl)pyrimidine |
InChI |
InChI=1S/C25H30N2/c1-3-5-7-11-22-12-8-9-13-24(22)25-26-18-23(19-27-25)21-16-14-20(15-17-21)10-6-4-2/h8-9,12-19H,3-7,10-11H2,1-2H3 |
InChI Key |
HOHSWHCCJOELOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=CC=C1C2=NC=C(C=N2)C3=CC=C(C=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


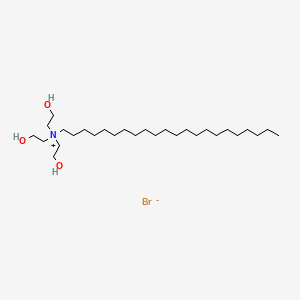
![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)
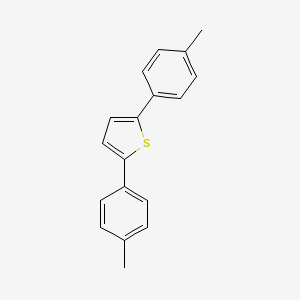
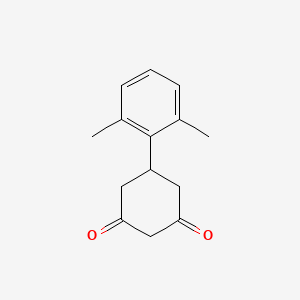
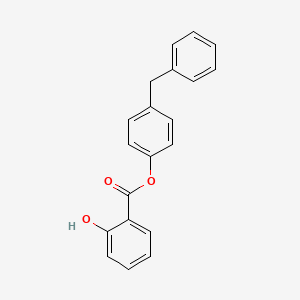
![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
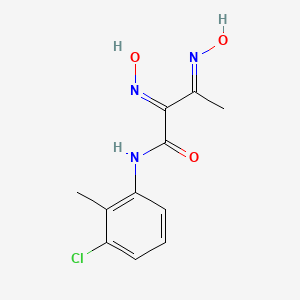
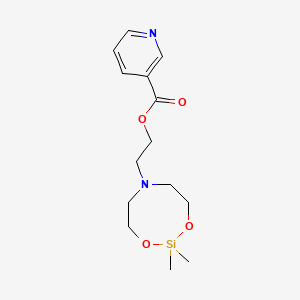
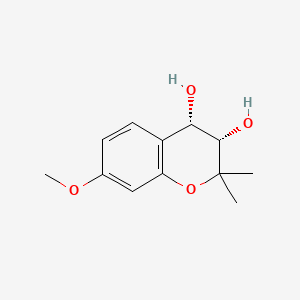
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
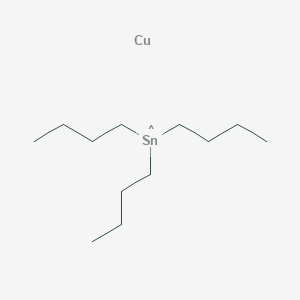
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
